molecular formula C21H22FN3O2 B3008449 1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione CAS No. 857494-26-9

1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No. B3008449
CAS RN: 857494-26-9
M. Wt: 367.424
InChI Key: LSMNCBJCPYTVSV-UHFFFAOYSA-N
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Description

“1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C17H18FN . It is a derivative of pyrrolidine, a five-membered ring with nitrogen as one of the atoms .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . The pyrrolidine ring is attached to a benzyl group and a piperazinyl group, which is further substituted with a fluorophenyl group .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 347.7±37.0 °C at 760 mmHg, and a flash point of 164.1±26.5 °C . It has a molar refractivity of 75.6±0.3 cm3, and a molar volume of 226.5±3.0 cm3 . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Future Directions

The pyrrolidine scaffold, to which this compound belongs, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, it is expected that future research will continue to explore the potential of this and similar compounds in various therapeutic applications .

properties

IUPAC Name

1-benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c22-17-6-8-18(9-7-17)23-10-12-24(13-11-23)19-14-20(26)25(21(19)27)15-16-4-2-1-3-5-16/h1-9,19H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMNCBJCPYTVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327026
Record name 1-benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199373
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

CAS RN

857494-26-9
Record name 1-benzyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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